4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Description
The compound 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one features a rigid bicyclo[2.2.1]heptan-2-one (norbornane ketone) core substituted with three methyl groups (1,7,7-trimethyl), providing steric hindrance and conformational rigidity. Attached via a carbonyl group is a piperazine ring, further functionalized with a 1,3-benzodioxole-5-methyl moiety. The benzodioxole group, a common bioisostere, may improve metabolic stability compared to simpler aromatic systems .
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-21(2)22(3)6-7-23(21,13-19(22)26)20(27)25-10-8-24(9-11-25)14-16-4-5-17-18(12-16)29-15-28-17/h4-5,12H,6-11,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWHWNOFXQKTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzodioxole moiety through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction, as well as continuous flow reactors for the subsequent steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes through hydrogen bonding and π-π interactions, while the piperazine ring can form ionic interactions with negatively charged residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s analogs can be categorized based on shared structural motifs:
Piperazine-Benzodioxole Derivatives: Replace the bicycloheptanone with other aromatic/heterocyclic systems.
Bicycloheptanone Derivatives: Retain the norbornane core but vary the substituents.
Table 1: Structural Comparison of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₉N₂O₄ | 409.49 g/mol | 1,3-Benzodioxole, piperazine, norbornane | Rigid norbornane, carboxamide linker |
| 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine | C₁₆H₁₈N₄O₂ | 298.34 g/mol | 1,3-Benzodioxole, piperazine, pyrimidine | Flexible pyrimidine, no rigid core |
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone | C₂₁H₂₁N₂O₄ | 377.40 g/mol | 1,3-Benzodioxole, piperazine, benzofuran | Planar benzofuran, increased aromaticity |
| (1R,1'R,3E,3'E,4S,4'S)-3,3'-(Ferrocene-1,1'-diylbis(methaneylylidene))bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) | C₃₄H₃₈FeO₂ | 570.51 g/mol | Ferrocene, norbornane | Electroactive ferrocene, dual norbornane cores |
Physicochemical Properties
- Melting Points: Piperazine derivatives (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid, mp 187–190°C ) generally exhibit higher melting points due to hydrogen bonding. The target compound’s rigid norbornane core likely increases its melting point compared to flexible analogs like the pyrimidine derivative .
Pharmacological Activity
- Piperazine-Benzodioxole Analogs : The pyrimidine derivative () demonstrated moderate receptor binding in preliminary studies, attributed to the piperazine’s nitrogen atoms facilitating hydrogen bonding .
- Norbornane Derivatives: The ferrocene-linked analog () showed unique electrochemical properties, suggesting applications in catalysis or redox-active therapeutics .
- Target Compound Hypotheses: The rigid norbornane core may restrict conformational flexibility, enhancing selectivity for sterically sensitive targets (e.g., enzymes or transporters).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
